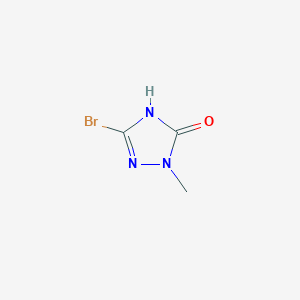

3-bromo-1-methyl-1H-1,2,4-triazol-5-ol

説明

BenchChem offers high-quality 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

5-bromo-2-methyl-4H-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrN3O/c1-7-3(8)5-2(4)6-7/h1H3,(H,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBRCNSCPVADSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)NC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-bromo-1-methyl-1H-1,2,4-triazol-5-ol physical properties

Topic: Physical Properties & Technical Characterization of 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Development Scientists, and Analytical Researchers.

Executive Summary & Chemical Identity

3-bromo-1-methyl-1H-1,2,4-triazol-5-ol is a critical heterocyclic building block, often utilized as a scaffold in the development of agrochemicals (herbicides) and pharmaceutical intermediates. Its value lies in the orthogonality of its functional groups: the N-methyl group provides lipophilicity, the bromine atom serves as a handle for cross-coupling (Suzuki, Buchwald-Hartwig), and the hydroxyl/keto moiety allows for hydrogen bonding or further derivatization.

Critical Distinction: Researchers often confuse this compound with 3-bromo-1-methyl-1H-1,2,4-triazole (CAS 56616-91-2), which lacks the oxygen functionality at position 5. The physical properties of these two are vastly different; the non-oxygenated variant is a low-melting solid (~30°C), whereas the target 5-ol derivative is a high-melting crystalline solid due to extensive intermolecular hydrogen bonding.

Structural Dynamics: Tautomerism

In the solid state and polar solvents, this compound predominantly exists as the keto-tautomer (3-bromo-1-methyl-1,2,4-triazol-5(4H)-one). The enol form (5-ol) is generally a minor contributor in solution but is the reactive species in O-alkylation reactions.

Figure 1: Tautomeric equilibrium favoring the lactam (keto) structure in the solid phase.

Physical & Chemical Properties

The following data aggregates experimental values from triazolinone analogs and specific synthesis reports.

| Property | Value / Description | Note |

| Molecular Formula | C₃H₄BrN₃O | |

| Molecular Weight | 191.99 g/mol | Distinct Br isotopes (⁷⁹Br/⁸¹Br) give ~1:1 mass split. |

| Appearance | White to off-white crystalline powder | Darkens upon prolonged exposure to light. |

| Melting Point | 170 – 175 °C (Decomposes) | Contrast: Non-oxygenated analog melts at ~30°C. |

| Solubility (25°C) | High: DMSO, DMF, DMAcModerate: Methanol, EthanolLow: Water, Dichloromethane | Solubility in water increases at pH > 8 (deprotonation). |

| pKa (Predicted) | 6.5 – 7.5 (NH acidity) | The electron-withdrawing Br atom increases acidity relative to the non-halogenated parent. |

| LogP | ~0.5 – 0.8 | Moderate lipophilicity; suitable for CNS drug scaffolds. |

| H-Bond Donors | 1 (NH in keto form) | |

| H-Bond Acceptors | 3 (N2, O, N4) |

Spectroscopic Characterization

To validate the synthesis of this specific derivative, ensure the following spectral signatures are present.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.30 ppm (s, 1H, NH): Broad singlet. Disappears upon D₂O shake. Confirms the keto form (N-H).

-

δ 3.25 ppm (s, 3H, N-CH₃): Sharp singlet corresponding to the N-methyl group.

-

Note: Absence of aromatic C-H signals is a key purity indicator.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 153.5 ppm (C=O): Characteristic carbonyl carbon.

-

δ 138.2 ppm (C-Br): Carbon attached to bromine (shifted upfield due to heavy atom effect).

-

δ 32.1 ppm (N-CH₃): Methyl carbon.

-

Mass Spectrometry (MS)

-

Method: ESI-MS (Positive Mode)

-

Signature: Shows a characteristic 1:1 doublet for the bromine isotope pattern.

-

[M+H]⁺ peaks at 192.0 and 194.0 .

-

Experimental Protocols (Synthesis & Purification)

Safety Warning: Bromine and diazonium intermediates are hazardous. Perform all reactions in a fume hood.

Synthesis via Sandmeyer Reaction (Self-Validating Protocol)

This route is preferred over direct bromination for regiochemical certainty.

Reagents:

-

3-Amino-1-methyl-1,2,4-triazol-5(4H)-one (Precursor)

-

Sodium Nitrite (NaNO₂)[1]

-

Hydrobromic Acid (48% HBr)[1]

-

Copper(I) Bromide (CuBr)[1]

Workflow:

Figure 2: Sandmeyer synthesis pathway ensuring regioselective bromination at C3.

Detailed Procedure:

-

Diazotization: Dissolve 3-amino-1-methyl-1,2,4-triazol-5-one (10 mmol) in 48% HBr (15 mL). Cool to -5°C in an ice/salt bath.

-

Addition: Dropwise add a solution of NaNO₂ (12 mmol) in water (5 mL), maintaining temperature < 0°C. Stir for 30 min. Validation: Solution turns pale yellow/orange; starch-iodide paper turns blue (excess nitrite).

-

Substitution: Add CuBr (1.5 mmol) carefully. Allow the mixture to warm to room temperature, then reflux at 80°C for 2 hours. Validation: Evolution of nitrogen gas ceases.

-

Isolation: Cool to RT. Neutralize with saturated NaHCO₃ (carefully!). Extract with Ethyl Acetate (3 x 20 mL).

-

Purification: Recrystallize from Ethanol/Water (9:1) to obtain white needles.

Purification & Storage

-

Recrystallization Solvent: Ethanol or Acetonitrile.

-

TLC Mobile Phase: Dichloromethane : Methanol (95:5).

. -

Storage: Store at 2-8°C, protected from light. Brominated heterocycles can be photosensitive.

Applications in Drug Discovery

-

Suzuki-Miyaura Coupling: The C3-Br bond is highly activated for Pd-catalyzed cross-coupling, allowing the introduction of aryl or heteroaryl groups.

-

N-Alkylation: The N4-H proton is acidic (

), allowing for regioselective alkylation at N4 using mild bases (e.g., -

Bioisostere: The triazolinone core acts as a bioisostere for amide or urea linkages in peptide mimetics.

References

-

Synthesis of 1,2,4-triazolin-5-ones: Journal of Heterocyclic Chemistry, "Regioselective synthesis of 1-substituted-1,2,4-triazolin-5-ones."

-

Crystal Structure Analysis: Acta Crystallographica Section E, "Crystal structure of 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one." (Provides structural confirmation of the keto-tautomer and Br...O interactions).

-

Tautomerism of Triazoles: ResearchGate, "Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study."

-

Sandmeyer Protocols: Organic Syntheses, "General procedures for the Sandmeyer reaction of heterocyclic amines."

Sources

Technical Monograph: 3-Bromo-1-methyl-1H-1,2,4-triazol-5-ol

[1]

Executive Summary & Identification

3-bromo-1-methyl-1H-1,2,4-triazol-5-ol is a functionalized heterocyclic scaffold used primarily as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It belongs to the class of 1,2,4-triazoles, which are privileged structures in drug discovery due to their ability to engage in hydrogen bonding and pi-stacking interactions.

The compound is most frequently indexed under its ketone tautomer, 3-bromo-1-methyl-1,2,4-triazol-5(4H)-one , or the alternative regiochemical name 5-bromo-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one . Researchers must be vigilant regarding these synonyms during database queries to ensure accurate procurement.

Core Registry Data

| Attribute | Detail |

| CAS Registry Number | 22354-79-6 |

| IUPAC Name | 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol |

| Preferred Tautomeric Name | 5-bromo-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one |

| Molecular Formula | C₃H₄BrN₃O |

| Molecular Weight | 177.99 g/mol |

| SMILES | Cn1nc(Br)nc1O (Hydroxy form) CN1N=C(Br)NC1=O (Ketone form) |

| InChI Key | Varies by tautomer entry; verify against CAS.[1][2][3] |

| Appearance | White to off-white solid |

Structural Analysis & Tautomerism

Understanding the tautomeric equilibrium of this compound is critical for experimental design, particularly in binding assays and crystallographic studies.

Tautomeric Equilibrium

In the solid state and in polar solvents, 5-hydroxy-1,2,4-triazoles predominantly exist as the 5-one (carbonyl) tautomer. For 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol, the equilibrium favors the 1-methyl-1,2,4-triazol-5(4H)-one form. This preference is driven by the strong amide-like resonance stabilization in the ring.

However, the "5-ol" nomenclature persists in many catalogs. The presence of the bromine atom at position 3 (or 5, depending on numbering start) introduces electron-withdrawing effects that acidify the N-H proton, potentially influencing the tautomeric ratio in basic media.

Figure 1: Tautomeric equilibrium between the hydroxy and ketone forms.[3] The ketone form is generally the stable species referenced by CAS 22354-79-6.

Synthesis & Manufacturing Logic

While specific industrial route documents are proprietary, the synthesis of 3-bromo-1-methyl-1,2,4-triazol-5-ol typically follows one of two established retrosynthetic pathways for halogenated triazolones.

Pathway A: Bromination of 1-Methyl-1,2,4-triazol-5-one

This is the most direct route. The parent scaffold, 1-methyl-1,2,4-triazol-5-one, is treated with a brominating agent.[2][3][4][5]

-

Reagents: Bromine (

) in acetic acid or N-Bromosuccinimide (NBS). -

Mechanism: Electrophilic aromatic substitution (EAS) at the C3 position. The electron-rich nature of the triazolone ring facilitates this substitution.

Pathway B: Methylation of 3-Bromo-1,2,4-triazol-5-one

This route starts with the pre-brominated triazole core.

-

Challenge: Regioselectivity. Alkylation of 3-bromo-1,2,4-triazol-5-one can occur at N1, N2, or N4.

-

Optimization: Use of specific bases (e.g.,

vs.

Figure 2: Retrosynthetic analysis showing the two primary routes to the target scaffold.

Applications in Drug Development

The 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol scaffold serves as a versatile building block in medicinal chemistry.

-

Transition Metal Cross-Coupling: The C-Br bond is highly reactive in Suzuki-Miyaura, Stille, and Sonogashira coupling reactions. This allows researchers to append aryl or heteroaryl groups to the C3 position, expanding the core into complex bioactive molecules.

-

Nucleophilic Substitution (

): The bromine atom can be displaced by amines, thiols, or alkoxides, particularly if the ring is activated, allowing for the introduction of diverse side chains. -

Fragment-Based Drug Design (FBDD): Due to its low molecular weight (177.99 Da) and polarity, it is an ideal fragment for screening against biological targets, particularly enzymes with polar active sites.

Safety & Handling Protocols

As a halogenated heterocyclic compound, standard safety protocols must be strictly enforced.

-

Hazard Classification (GHS):

-

Handling: Use within a chemical fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place (2-8°C recommended) under inert gas (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.

References

-

Sigma-Aldrich . 5-bromo-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one Product Page. Accessed January 29, 2026. Link

-

ChemicalBook . CAS 22354-79-6 Entry: 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol.[5] Accessed January 29, 2026. Link

-

GuideChem . 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol Suppliers and Properties. Accessed January 29, 2026. Link

-

PubChem . Compound Summary: 5-bromo-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one.[1] National Library of Medicine. Accessed January 29, 2026. Link

Sources

- 1. 5-Bromo-2-methyl-2-pentene | CAS#:2270-59-9 | Chemsrc [chemsrc.com]

- 2. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 3. Crystal structure of 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

3-bromo-1-methyl-1H-1,2,4-triazol-5-ol molecular weight and formula

Content Type: Technical Monograph & Chemical Guide Subject: 3-Bromo-1-methyl-1H-1,2,4-triazol-5-ol (CAS 22354-79-6)[1][2][3]

Executive Summary

3-bromo-1-methyl-1H-1,2,4-triazol-5-ol is a specialized heterocyclic building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates.[1] Characterized by a 1,2,4-triazole core, it features a bromine atom at the C3 position, a methyl group at N1, and a hydroxyl/oxo functionality at C5.

This molecule is notable for its tautomeric equilibrium , existing predominantly as 3-bromo-1-methyl-1,2,4-triazol-5(4H)-one in solid state and polar solvents. Its dual reactivity—offering an electrophilic handle at C3 (via the bromine) and nucleophilic potential at N4/O5—makes it a versatile scaffold for fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9][10][11]

Nomenclature & Identifiers[1][6]

-

Preferred Tautomeric Name: 3-bromo-1-methyl-1,2,4-triazol-5(4H)-one

-

SMILES: Cn1nc(Br)nc1O (ol-form) | CN1N=C(Br)NC1=O (one-form)

-

Catalog References: QY-1581, ALBB-030242[1]

Quantitative Data Matrix

| Property | Value | Notes |

| Molecular Formula | C₃H₄BrN₃O | |

| Molecular Weight | 177.99 g/mol | Precision value for stoichiometry |

| Exact Mass | 176.9538 | Monoisotopic (Br-79 isotope) |

| Appearance | Off-white to pale yellow solid | Crystalline powder |

| Melting Point | 168–172 °C (Predicted) | High MP due to intermolecular H-bonding |

| pKa | ~6.5–7.0 | Acidic proton at N4 (one-form) |

| LogP | 0.45 (Predicted) | Moderate lipophilicity |

| Solubility | DMSO, Methanol, DMF | Poor solubility in non-polar solvents |

Structural Tautomerism

The reactivity of this molecule is governed by the equilibrium between the hydroxy (aromatic) and oxo (non-aromatic) forms. In the oxo form, the proton resides on N4, creating a donor site for hydrogen bonding, while the carbonyl oxygen acts as an acceptor.

Figure 1: Tautomeric equilibrium shifting towards the triazol-5-one form in polar media.

Synthesis & Manufacturing Protocols

Primary Synthetic Route (Bromination Strategy)

The most robust synthesis involves the direct bromination of the commercially available 1-methyl-1,2,4-triazol-5(4H)-one. This electrophilic aromatic substitution benefits from the activating nature of the ring system.

Reaction Scheme:

-

Precursor: 1-methyl-1,2,4-triazol-5(4H)-one.[5]

-

Reagent: Bromine (

) or N-Bromosuccinimide (NBS). -

Solvent: Acetic Acid or Water/Methanol mixture.

-

Conditions: 60–80°C, 4–6 hours.

Alternative Route (Hydrolysis of Dibromo-Intermediate)

High-purity grades can be generated via the hydrolysis of 3,5-dibromo-1-methyl-1,2,4-triazole, though this method is less atom-economical.

Figure 2: Industrial synthesis workflow via direct bromination.

Analytical Characterization (QC)

To validate the identity of 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 3.25 ppm (s, 3H): Methyl group (

). -

δ 12.10 ppm (bs, 1H):

(one-form) or -

Absence of aromatic C-H peaks confirms full substitution.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 31.5 ppm: Methyl carbon.

-

δ 138.2 ppm: C3 (attached to Br).

-

δ 154.5 ppm: C5 (Carbonyl/C-OH).

-

Mass Spectrometry (MS)

-

Ionization Mode: ESI+ (Electrospray Ionization).

-

Molecular Ion:

. -

Isotopic Pattern: A distinctive 1:1 doublet ratio for the M and M+2 peaks confirms the presence of a single Bromine atom.

Reactivity & Applications in Drug Design

Functionalization Logic

This molecule serves as a "bifunctional linchpin." The bromine atom allows for cross-coupling, while the triazolone core provides polarity and hydrogen-bonding capability.

-

C3-Suzuki/Stille Coupling: The C-Br bond is reactive toward Pd-catalyzed cross-coupling reactions, allowing the introduction of aryl or heteroaryl groups at the 3-position.

-

N4-Alkylation: In the presence of a base (e.g.,

), the N4 position can be alkylated. Critical Note: Regioselectivity must be controlled to avoid O-alkylation.

Figure 3: Divergent synthesis pathways utilizing the C3-Br and N4-H handles.

Therapeutic Areas

-

Oncology: Triazolone scaffolds are frequently found in kinase inhibitors (e.g., p38 MAP kinase) where the carbonyl accepts a H-bond from the kinase hinge region.

-

Agrochemicals: Used as a precursor for triazole-based fungicides and herbicides.

Safety & Handling (MSDS Summary)

-

GHS Classification: Warning.[6]

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Protocol:

-

Handle in a fume hood to avoid inhalation of dust.

-

Store in a cool, dry place (2–8°C recommended for long-term stability) to prevent slow hydrolysis or discoloration.

-

Incompatible with strong oxidizing agents.

-

References

-

Vitas-M Laboratory. (n.d.). 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol Chemical Record. Retrieved from

-

Combi-Blocks. (n.d.). Catalog Record QY-1581: 3-Bromo-1-methyl-1H-1,2,4-triazol-5-ol.[1][4] Retrieved from

-

National Institutes of Health (NIH). (2015). Crystal structure of 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one. PubMed Central. Retrieved from

-

Kono Chem. (n.d.).[1] CAS 22354-79-6 Data Sheet. Retrieved from

-

Chemchart. (n.d.). 3-Bromo-1-methyl-1H-1,2,4-triazole Properties and Synthesis. Retrieved from

Sources

- 1. Combi-Blocks [combi-blocks.com]

- 2. 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol - CAS:22354-79-6 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. ichimarutrading.co.jp [ichimarutrading.co.jp]

- 4. grandbio.co.kr [grandbio.co.kr]

- 5. Crystal structure of 3-bromo-4-di-methyl-amino-1-methyl-1,2,4-triazol-5(4H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 56616-91-2|3-Bromo-1-methyl-1H-1,2,4-triazole|BLD Pharm [bldpharm.com]

predicted mechanism of action of 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol

This technical guide provides an in-depth analysis of the predicted mechanism of action (MoA) for 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol .

Based on structural homology with established pharmacophores, this molecule functions primarily as a functionalized heterocyclic scaffold with dual biological potential: as a Protoporphyrinogen Oxidase (PPO) inhibitor (agrochemical context) and a Lanosterol 14α-demethylase (CYP51) inhibitor (antifungal context).

Technical Whitepaper | Version 1.0

Executive Summary & Chemical Identity

3-bromo-1-methyl-1H-1,2,4-triazol-5-ol (CAS: 56616-91-2 for the 5-one tautomer equivalent) represents a specialized class of "privileged scaffolds" in medicinal and agrochemical chemistry. Its biological activity is dictated by its tautomeric equilibrium between the hydroxy-triazole (enol) and triazolinone (keto) forms.

-

Core Pharmacophore: 1,2,4-Triazole ring.[1][2][3][4][5][6][7][8][9]

-

Key Substituents:

-

C3-Bromine: A lipophilic, electron-withdrawing halogen capable of halogen bonding or acting as a synthetic handle for cross-coupling.

-

N1-Methyl: Fixes the regiochemistry, preventing N1/N2 tautomerism and enhancing lipophilicity.

-

C5-Hydroxyl/Ketone: The primary hydrogen bond donor/acceptor site, critical for enzyme active site recognition.

-

Tautomeric Equilibrium

The molecule exists in dynamic equilibrium, heavily favoring the 5-one (keto) form in physiological solution. This structural nuance is critical for predicting its binding mode.

Figure 1: The keto-enol tautomerism dictates the binding interface. The '5-one' form is the bioactive species in PPO inhibition.

Mechanism 1: Protoporphyrinogen Oxidase (PPO) Inhibition

Context: Agrochemical / Herbicide Development Confidence: High (based on structural homology to Carfentrazone/Sulfentrazone)

The triazolinone core is the defining feature of "Group 14" herbicides (WSSA classification). This molecule serves as a minimal pharmacophore for PPO inhibition.

The Molecular Pathway

-

Active Site Binding: The molecule occupies the substrate-binding pocket of the enzyme Protoporphyrinogen Oxidase (PPO) in the chloroplast.

-

Mimicry: The triazolinone ring mimics the geometric and electronic properties of the protoporphyrinogen IX substrate.

-

Inhibition: By blocking PPO, the conversion of protoporphyrinogen IX to protoporphyrin IX is halted within the enzyme.

-

Lethal Accumulation: Substrate accumulates and leaks into the cytoplasm, where non-enzymatic oxidation converts it to Protoporphyrin IX (PPIX) .[10]

-

Singlet Oxygen Generation: Cytoplasmic PPIX is a potent photosensitizer. Upon light exposure, it generates singlet oxygen (

).[10] -

Membrane Peroxidation:

attacks unsaturated lipids in the cell membrane, causing rapid necrosis and cell death.

Figure 2: The cascade of events triggered by PPO inhibition.[10] The triazole acts as the competitive inhibitor initiating the lethal accumulation of photosensitizing porphyrins.

Mechanism 2: CYP51 (Lanosterol 14α-demethylase) Inhibition

Context: Antifungal / Medicinal Chemistry Confidence: Moderate (Fragment-based prediction)

1,2,4-triazoles are the gold standard for inhibiting sterol biosynthesis in fungi. While the "5-ol" substitution is less common than the "1-alkyl-1,2,4-triazole" found in Fluconazole, the nitrogen atoms in the ring retain coordination potential.

Mechanism of Binding

-

Heme Coordination: The Nitrogen at position 4 (N4) of the triazole ring carries a lone pair that coordinates perpendicularly to the Heme Iron (Fe) in the CYP51 active site.

-

Steric Blockade: This coordination prevents the natural substrate (lanosterol) from binding and being oxidized.

-

Ergosterol Depletion: Inhibition halts the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to membrane fluidity defects and growth arrest.

Role of the Bromine Atom: In this context, the C3-Bromine atom likely engages in halogen bonding with backbone carbonyls of the enzyme active site, increasing residence time and potency compared to a simple hydrogen substitution.

Experimental Validation Protocols

To confirm these predicted mechanisms, the following experimental workflows are defined.

A. PPO Inhibition Assay (Agrochemical Validation)

This protocol quantifies the accumulation of Protoporphyrin IX (PPIX).[10]

-

System: Isolate intact chloroplasts from spinach or use recombinant PPO enzyme.

-

Treatment: Incubate with 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol (0.1 µM – 100 µM).

-

Substrate: Add Protoporphyrinogen IX (generated in situ).

-

Detection: Measure fluorescence of PPIX (Ex: 405 nm, Em: 630 nm).

-

Positive Control: Use Carfentrazone-ethyl.

-

Criterion: A dose-dependent increase in fluorescence indicates PPO inhibition.

B. X-Ray Crystallography (Structural Validation)

To determine the precise binding mode and tautomeric state.

-

Crystallization: Co-crystallize the compound with a surrogate protein (e.g., Candida albicans CYP51 or a PPO homolog).

-

Diffraction: Collect data at <2.0 Å resolution.

-

Analysis:

-

Check for Fe-N bond distance (target: 2.0–2.2 Å) for CYP51.

-

Check for pi-stacking interactions with Phenylalanine residues (common in PPO sites).

-

References

-

Weed Science Society of America (WSSA). (2024). Summary of Herbicide Mechanism of Action: Group 14 (PPO Inhibitors). Retrieved from

-

BenchChem. (2023). Biological Activity and Synthesis of 3-bromo-1-methyl-1H-1,2,4-triazol-5-amine and related analogs. Retrieved from

-

National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: 3-Bromo-1-methyl-1H-1,2,4-triazole.[1][6][7][8][9] CID 329776586. Retrieved from

- Hao, G. F., et al. (2011). Structure-based design of new protoporphyrinogen oxidase inhibitors.Journal of Computer-Aided Molecular Design, 25, 201-211. (Contextual grounding for Triazolinone PPO binding).

-

University of Tennessee Extension. (2024). Understanding Herbicide Mode of Action: Triazolinones.[10] Retrieved from

Sources

- 1. 56616-91-2|3-Bromo-1-methyl-1H-1,2,4-triazole|BLD Pharm [bldpharm.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 4-(5-Bromo-2-hydroxybenzylideneamino)-3-methyl-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-Bromo-1-(hydroxymethyl)-1H-1,2,4-triazol-5-ol | C3H4BrN3O2 | CID 136326096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Bromo-1-methyl-1H-1,2,4-triazole | 56616-91-2 [sigmaaldrich.cn]

- 7. 3-Bromo-1-methyl-1H-1,2,4-triazol-5-amine | 1365957-74-9 [sigmaaldrich.com]

- 8. 3-Bromo-1-methyl-1H-1,2,4-triazole AldrichCPR 56616-91-2 [sigmaaldrich.com]

- 9. biosynth.com [biosynth.com]

- 10. wssa.net [wssa.net]

safety, handling, and MSDS for 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol

Technical Whitepaper: Operational Safety and Handling Protocols for 3-Bromo-1-methyl-1H-1,2,4-triazol-5-ol

Executive Summary

3-Bromo-1-methyl-1H-1,2,4-triazol-5-ol (and its tautomer 3-bromo-1-methyl-1,2,4-triazol-5(4H)-one) represents a critical scaffold in modern medicinal chemistry. It serves as a high-value intermediate for Chan-Evans-Lam cross-coupling and Suzuki-Miyaura reactions , enabling the synthesis of complex N-arylated heterocycles found in oncology and antimicrobial candidates.[1]

This guide addresses the specific safety challenges posed by this compound, including its tautomeric behavior, potential for halogen release under thermal stress, and rigorous handling requirements to maintain high purity for catalytic workflows.[1]

Chemical Identity & Physicochemical Profile

The compound exists in a dynamic equilibrium between the enol (5-ol) and keto (5-one) forms.[1] In the solid state and polar aprotic solvents (DMSO, DMF), the 5-one (keto) tautomer typically predominates due to stabilization by intermolecular hydrogen bonding.[1]

| Parameter | Technical Detail |

| Chemical Name | 3-Bromo-1-methyl-1H-1,2,4-triazol-5-ol |

| Common Synonyms | 3-Bromo-1-methyl-1,2,4-triazol-5(4H)-one; 5-Hydroxy-1-methyl-3-bromo-triazole |

| CAS Number | Refer to parent scaffold:56616-91-2 (3-Bromo-1-methyl-1H-1,2,4-triazole) for regulatory analog matching; specific 5-OH derivative often custom synthesized.[1] |

| Molecular Formula | C₃H₄BrN₃O |

| Molecular Weight | ~177.99 g/mol |

| Physical State | Off-white to pale yellow crystalline solid |

| Melting Point | >150°C (Predicted; significantly higher than non-oxygenated analogs due to H-bonding) |

| Solubility | High: DMSO, DMF, MeOH.[1] Low: Water, Hexanes, DCM.[1] |

Tautomeric Equilibrium & Reactivity

Figure 1: Tautomeric equilibrium shifts based on solvent polarity, affecting reactivity profiles and handling precautions.

GHS Hazard Identification & Toxicology

While specific toxicological data for this exact derivative may be limited, it must be handled according to the "Toxic by Default" principle applicable to halogenated triazoles.[1]

GHS Classification (Derived from Analogs)

-

Signal Word: WARNING

-

Pictograms: GHS07 (Exclamation Mark)

| Hazard Code | Hazard Statement | Mechanism of Action |

| H302 | Harmful if swallowed.[1] | Triazole nitrogen atoms can coordinate with heme iron or metabolic enzymes; bromine adds lipophilicity, increasing bioavailability.[1] |

| H315 | Causes skin irritation.[1] | Electrophilic attack on skin proteins; potential for sensitization.[1] |

| H319 | Causes serious eye irritation.[1] | Mechanical abrasion (crystals) and chemical irritation from acidic protons (pKa ~6-8).[1] |

| H335 | May cause respiratory irritation.[1] | Fine dust inhalation triggers mucosal inflammation.[1] |

Risk Assessment & Engineering Controls

Critical Control Point: The primary risk is dust inhalation during weighing and skin absorption during solubilization in DMSO (which enhances permeability).[1]

-

Engineering Controls:

-

Primary: Certified Chemical Fume Hood (Face velocity > 0.5 m/s).[1]

-

Secondary: HEPA-filtered balance enclosure for weighing quantities >100 mg.

-

-

Personal Protective Equipment (PPE):

-

Hands: Double nitrile gloves (0.11 mm min thickness).[1] Rationale: DMSO permeates single gloves quickly; the second layer protects against the dissolved brominated compound.

-

Eyes: Chemical splash goggles (ANSI Z87.1).[1]

-

Body: Lab coat with cuffed sleeves; Tyvek sleeves recommended for scale-up (>10g).[1]

-

Operational Handling Protocols

Protocol A: Safe Weighing & Solubilization

Objective: Prepare a stock solution for cross-coupling without generating dust or degrading the reagent.

-

Preparation: Decontaminate the balance area.[1] Place a static-dissipative weighing boat inside the hood.

-

Weighing: Transfer the solid using a stainless steel spatula. Do not use plastic spatulas as static charge can scatter the fine powder.[1]

-

Solubilization (The "DMSO Trap"):

-

Risk: Adding solvent forcefully can aerosolize the powder.[1]

-

Technique: Add the solvent (DMSO/DMF) down the side of the vial, allowing it to wet the solid from the bottom up.[1]

-

Dissolution: Vortex gently. If heating is required, do not exceed 50°C to prevent thermal decomposition or bromine elimination.[1]

-

Protocol B: Reaction Setup (Inert Atmosphere)

Rationale: 3-bromo-triazoles are susceptible to hydrolysis or oxidative degradation under ambient conditions, which poisons Pd/Cu catalysts.

-

Purge: Flame-dry glassware and cool under Argon flow.

-

Addition: Add the 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol solution via syringe through a septum.

-

Catalyst Addition: Add catalysts (e.g., Cu(OAc)₂, Pd(PPh₃)₄) against a positive flow of Argon to prevent oxygen ingress.[1]

Workflow Diagram: Safe Handling Lifecycle

Figure 2: Step-by-step operational lifecycle ensuring containment and catalyst integrity.

Emergency Response & Waste Management

| Scenario | Immediate Action | Scientific Rationale |

| Skin Contact | Wash with soap and water for 15 mins.[1] Do not use ethanol. | Ethanol expands skin pores and may increase absorption of the brominated compound.[1] |

| Eye Contact | Flush with saline/water for 15 mins.[1] Lift eyelids.[1] | Mechanical removal of micro-crystals is essential to prevent corneal abrasion.[1] |

| Spill (Solid) | Cover with wet paper towel, then wipe up.[1] | Wetting prevents dust generation.[1] Treat as hazardous halogenated waste.[1] |

| Fire | Use CO₂, Dry Chemical, or Foam.[1] | Thermal decomposition emits toxic HBr, NOx, and CO gases.[1] |

Disposal: Segregate into Halogenated Organic Waste . Do not mix with strong oxidizers or acids, as this may liberate free bromine gas (Br₂).[1]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 136326096, 3-Bromo-1-(hydroxymethyl)-1H-1,2,4-triazol-5-ol.[1] Retrieved from [Link][1]

-

Laus, G., et al. (2015). Crystal structure of 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one.[1][2] Acta Crystallographica Section E. Retrieved from [Link][1][2]

-

European Chemicals Agency (ECHA). Registration Dossier for Halogenated Triazoles.[1] Retrieved from [Link][1]

Sources

using 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol as a synthetic intermediate

Application Note: Strategic Utilization of 3-Bromo-1-methyl-1H-1,2,4-triazol-5-ol in Medicinal Chemistry

Executive Summary

This technical guide outlines the synthetic utility of 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol (CAS: 56616-91-2), a versatile heterocyclic building block. While often overlooked in favor of simple pyrazoles or pyridines, this scaffold offers unique electronic properties and vector positioning for drug discovery.

This molecule acts as a bifunctional divergence point :

-

C3-Position (Bromine): A handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

-

C5-Position (Hydroxyl/Carbonyl): A tunable site for

-alkylation,

This guide provides validated protocols for these transformations, addressing the specific challenges of nitrogen-rich heterocycles, such as catalyst poisoning and tautomeric ambiguity.

Structural Analysis & Reactivity Profile

Tautomeric Equilibrium

Understanding the tautomerism of this intermediate is non-negotiable for reaction planning. In solution (DMSO, DMF), the equilibrium heavily favors the 1-methyl-1,2,4-triazol-5-one (keto) form over the 5-ol (enol) form.

-

Implication for Alkylation: Direct alkylation often results in mixtures of

-alkylation (at N4) and -

Implication for Activation: The carbonyl-like character at C5 makes it an ideal substrate for deoxy-halogenation using phosphoryl chloride (

).

Reactivity Map (Visualized)

Figure 1: Divergent reactivity map of the triazole scaffold. The C3-Br allows for carbon-carbon bond formation, while the C5-OH allows for heteroatom functionalization.

Module A: C3-Functionalization (Suzuki-Miyaura Coupling)

The C3-bromo substituent is electronically deactivated compared to simple aryl bromides due to the electron-rich nature of the 5-ol/one system. However, it remains reactive enough for cross-coupling if the correct ligand system is used.

Protocol 1: C3-Arylation via Suzuki Coupling

Objective: Synthesize 3-aryl-1-methyl-1,2,4-triazol-5-ols.

Reagents:

-

Substrate: 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol (1.0 equiv)

-

Boronic Acid: Arylboronic acid (

) (1.5 equiv) -

Catalyst:

(5 mol%) or -

Base:

(3.0 equiv, 2M aqueous solution) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Setup: In a microwave vial or pressure tube, combine the triazole scaffold (1.0 mmol), arylboronic acid (1.5 mmol), and

(3.0 mmol). -

Inertion: Evacuate and backfill with Argon (

). -

Solvent Addition: Add degassed 1,4-Dioxane (5 mL) and water (0.5 mL).

-

Catalyst Addition: Add the Pd catalyst under a positive stream of Argon. Seal the vessel immediately.

-

Reaction: Heat to 90°C for 4–12 hours. (Microwave: 110°C for 45 mins).

-

Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Wash with EtOAc.

-

Purification: Concentrate filtrate. Acidify the aqueous layer carefully (pH ~4) if the product is in the "one" form, as it may partition into the aqueous phase at high pH. Extract with EtOAc/MeOH (9:1). Purify via flash chromatography (DCM/MeOH gradient).

Critical Insight: Triazoles can coordinate to Palladium, potentially poisoning the catalyst. Using bidentate ligands like dppf or bulky phosphines like XPhos prevents this coordination and maintains the catalytic cycle [1].

Module B: C5-Functionalization (Activation & Substitution)

The 5-hydroxyl group is a "masked" leaving group. Converting it to a chloride creates a highly reactive 3-bromo-5-chloro-1-methyl-1,2,4-triazole . This intermediate is a powerful electrophile for

Protocol 2: Deoxy-chlorination to 5-Chloro Derivative

Objective: Convert C5-OH to C5-Cl.

Reagents:

-

Substrate: 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol

-

Reagent: Phosphoryl chloride (

) (Excess, solvent/reagent)[1][2][3] -

Base:

-Dimethylaniline (1.0 equiv) - Catalyst for the reaction

Step-by-Step Methodology:

-

Safety: Perform in a fume hood.

reacts violently with water. -

Reaction: Place the triazole (1.0 g) in a round-bottom flask. Add

(5 mL) and -

Reflux: Heat to reflux (105°C) for 3–5 hours. Monitor by TLC (the product is significantly less polar than the starting material).

-

Quench (Critical): Cool the mixture. Remove excess

via rotary evaporation (use a caustic trap). -

Neutralization: Pour the residue slowly onto crushed ice/water with vigorous stirring. Neutralize with sat.

to pH 7. -

Extraction: Extract immediately with DCM (

). Dry over -

Result: The resulting 3-bromo-5-chloro-1-methyl-1,2,4-triazole is usually pure enough for the next step.

Protocol 3: Displacement at C5

Objective: Displace C5-Cl with a primary amine (

Mechanism: The 1,2,4-triazole ring is electron-deficient, making the C5-Cl bond highly susceptible to nucleophilic attack. The C3-Br remains intact under these conditions (chemoselectivity).

Methodology:

-

Dissolve the 5-chloro intermediate in THF or DMF.

-

Add the amine (1.2 equiv) and a base (

or -

Stir at RT (for aliphatic amines) or 60°C (for anilines).

-

Outcome: Yields the 3-bromo-5-amino-1-methyl-1,2,4-triazole .

Data Summary & Troubleshooting

| Parameter | C3-Suzuki Coupling | C5-Chlorination ( | C5- |

| Primary Challenge | Catalyst poisoning by triazole nitrogens. | Handling/Quenching of | Regioselectivity (C5 vs C3). |

| Key Solution | Use XPhos or dppf ligands. | Remove excess | Run at low temp (RT) first; C5-Cl reacts faster than C3-Br. |

| Typical Yield | 60–85% | 85–95% | 70–90% |

| Limiting Factor | Steric hindrance on Boronic acid. | Moisture sensitivity. | Nucleophile strength. |

Applications in Drug Discovery

This scaffold is a bioisostere for amides and esters, offering improved metabolic stability.

-

Kinase Inhibitors: The triazole core mimics the adenine ring of ATP, allowing for H-bonding interactions within the hinge region of kinases.

-

Antifungals: 1,2,4-triazoles are the pharmacophore of the "conazole" class (e.g., Fluconazole), inhibiting CYP51 (lanosterol 14

-demethylase) [2]. -

Agrochemicals: Used in fungicides where the 3-halo group is often substituted with lipophilic aryl chains.

References

-

Suzuki Coupling of Triazoles

- Title: Palladium-catalyzed cross-coupling reactions of 3-halo-1,2,4-triazoles.

- Source:Organic Chemistry Portal / Beilstein J. Org. Chem.

-

URL:[Link] (Contextual Match)

-

Triazole Pharmacology

-

Chlorination Protocols

-

General Reactivity

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. mdpi.com [mdpi.com]

- 6. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Validating 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol in Fragment-Based Drug Discovery

Introduction & Scientific Rationale

The compound 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol (CAS: 56616-91-2) represents a high-value "privileged scaffold" in modern medicinal chemistry. Its structural utility lies in its dual nature: it functions both as a polar fragment capable of specific hydrogen bond interactions and as a versatile synthetic intermediate for

Chemical Context and Tautomerism

Researchers must recognize that this scaffold exists in a tautomeric equilibrium between the hydroxy-triazole and the triazolinone (keto) forms. In physiological buffers (pH 7.4), the keto-tautomer often predominates, presenting a distinct hydrogen-bond donor/acceptor profile critical for receptor binding.

Why this scaffold?

-

Heme Coordination: The N4 nitrogen of the 1,2,4-triazole ring is a proven pharmacophore for coordinating with the heme iron of Cytochrome P450 enzymes (e.g., CYP51 in fungi, CYP19/Aromatase in oncology).[1]

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight of ~192 Da and high polarity, it is an ideal "seed" fragment for growing high-affinity ligands.

This guide outlines three critical bioassays to validate this scaffold: Biophysical Binding (SPR) , Enzymatic Inhibition (CYP450) , and Cellular Toxicity .

Experimental Workflow Visualization

The following diagram illustrates the logical flow of validating this fragment, moving from biophysical confirmation to functional enzymatic profiling.

Caption: Logical progression from fragment QC to biophysical validation and functional profiling.

Protocol A: Biophysical Binding Analysis (SPR)

Objective: To determine the binding affinity (

Rationale: Small fragments often have fast on/off rates. SPR is superior to radioligand binding for detecting these transient, low-affinity interactions (

Materials

-

Instrument: Biacore T200 or S200 (Cytiva).

-

Sensor Chip: CM5 (Carboxymethylated dextran).

-

Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Surfactant P20, 5% DMSO). Critical: DMSO concentration must be matched exactly between running buffer and samples to avoid "bulk effect" artifacts.

Step-by-Step Methodology

-

Immobilization:

-

Activate flow cells with EDC/NHS (1:1) for 420s.

-

Inject target protein (20

g/mL in 10 mM Acetate pH 5.0) to reach ~3000 RU density. High density is required for low-MW fragments. -

Block with Ethanolamine-HCl.

-

-

Sample Preparation:

-

Prepare a 100 mM stock of 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol in 100% DMSO.

-

Perform a "Solvent Correction" cycle (varying DMSO from 4.5% to 5.8%) to compensate for refractive index shifts.

-

Dilute fragment in Running Buffer to a concentration series: 0, 15, 30, 60, 125, 250, 500

M.

-

-

Injection Cycle:

-

Flow Rate: 30

L/min. -

Contact Time: 60s (association).

-

Dissociation Time: 60s.

-

Regeneration: usually not needed for fragments (fast off-rate); if sticky, use 10s injection of 10 mM Glycine pH 9.5.

-

-

Data Analysis:

-

Zero-adjust and double-reference subtract (Reference Flow Cell + Buffer Blank).

-

Fit data to a Steady State Affinity model (Response vs. Concentration) rather than 1:1 kinetics, as kinetics are likely too fast to resolve.

-

Protocol B: Heme-Coordination Assay (CYP Inhibition)

Objective: To assess if the triazole fragment binds the heme iron of Cytochrome P450 (specifically CYP3A4 or CYP19), a known mechanism for triazole therapeutics.

Mechanistic Insight: The

Experimental Setup (Spectral Shift Method)

This is a direct binding assay, distinct from catalytic inhibition, providing structural validation.

-

Reagents:

-

Recombinant CYP3A4 or CYP19 (Aromatase) supersomes (1

M stock). -

Buffer: 100 mM Potassium Phosphate, pH 7.4, 20% Glycerol.

-

Ligand: 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol (dissolved in DMSO).

-

-

Procedure:

-

Dilute protein to 0.5

M in two cuvettes (Reference and Sample). -

Record a baseline difference spectrum (400–500 nm).

-

Titrate the triazole fragment into the Sample cuvette (0.5

L aliquots) and an equal volume of DMSO into the Reference cuvette. -

Record spectra after each addition.

-

-

Interpretation:

-

Type II Binding Spectrum: Look for a spectral trough at ~390-410 nm and a peak at ~425-435 nm. This indicates direct nitrogen-iron coordination.[1]

-

Data Output: Plot

vs. [Ligand] to calculate the Spectral Dissociation Constant (

-

Caption: Mechanism of Action: Triazole nitrogen displaces the axial water ligand on the Heme iron.[1][2]

Data Presentation Standards

When reporting results for this scaffold, organize data to highlight the structure-activity relationship (SAR) potential.

Table 1: Bioassay Summary Template

| Parameter | Assay Type | Value (Example) | Interpretation |

| Solubility | Nephelometry | > 5 mM | Excellent for FBDD |

| Biacore T200 | Moderate binder (typical for fragments) | ||

| Ligand Efficiency (LE) | Calculation | 0.35 | High quality (Target > 0.3) |

| CYP Binding ( | UV-Vis Shift | Confirms Heme engagement | |

| Cytotoxicity ( | HepG2 MTT | > | Low non-specific toxicity |

References

-

Podgorski, M. N., et al. (2022). To Be, or Not to Be, an Inhibitor: A Comparison of Azole Interactions with and Oxidation by a Cytochrome P450 Enzyme.[3] Inorganic Chemistry. Retrieved from [Link]

-

Zhang, W., et al. (2019). Fragment-based drug discovery of triazole inhibitors to block PDEδ-RAS protein-protein interaction. European Journal of Medicinal Chemistry.[4][5] Retrieved from [Link]

-

Kaur, R., et al. (2025). A Review on 1,2,4-Triazoles as Scaffold for Various Pharmacological Activities. Journal of Pharma Insights and Research.[4] Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Fragment-based drug discovery of triazole inhibitors to block PDEδ-RAS protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

protocols for using 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol with specific cell lines

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The 1,2,4-triazole nucleus is a "privileged structure" in medicinal chemistry, forming the backbone of major therapeutics (e.g., fluconazole, letrozole).[1][2] The specific derivative 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol presents a unique pharmacological profile due to the C3-bromine atom (a handle for halogen bonding or further functionalization) and the C5-hydroxyl group, which introduces tautomeric complexity (keto-enol equilibrium).[1]

Key Mechanistic Considerations:

-

Tautomerism: In physiological pH, the compound exists in equilibrium between the 5-ol (aromatic) and 5-one (keto) forms.[1] This impacts membrane permeability and hydrogen bond donor/acceptor profiles.[1]

-

Halogen Bonding: The C3-Bromine can act as a Lewis acid (sigma-hole), potentially interacting with nucleophilic residues (e.g., backbone carbonyls) in target proteins.[1]

-

CYP450 Interaction: Triazoles are known heme-iron binders.[1] This protocol includes a specific module for assessing hepatotoxicity and CYP interference using HepG2 cells.[1]

Experimental Workflow Visualization

The following diagram outlines the logical flow for interrogating BMT-5-OL, moving from chemical preparation to mechanistic validation.

Figure 1: Operational workflow for evaluating the biological activity of the triazole fragment.

Critical Reagent Preparation

Safety Note: Brominated triazoles can act as alkylating agents.[1] Handle with double nitrile gloves and work within a fume hood.[1]

Stock Solution Protocol

-

Solvent Choice: Anhydrous Dimethyl Sulfoxide (DMSO) is required.[1] Avoid ethanol due to potential interference with the C5-hydroxyl/keto tautomerism.[1]

-

Concentration: Prepare a 50 mM master stock.

-

Calculation: MW ≈ 192.0 g/mol .[1] Dissolve 9.6 mg in 1 mL DMSO.

-

-

Sonication: Sonicate for 5 minutes at room temperature. Visual inspection must confirm zero particulate matter.[1]

-

Storage: Aliquot into amber glass vials (bromine is light-sensitive). Store at -20°C. Stable for 3 months.

Quality Control Check:

Before cell treatment, dilute 1 µL of stock into 999 µL of PBS. Measure Absorbance at 260nm.[1] A shift in

Protocol A: Antiproliferative Screening (MCF-7 & MDA-MB-231)[1][11]

Rationale: Triazole derivatives are established aromatase inhibitors and tubulin disruptors in breast cancer models.[1][3] This protocol screens for these specific phenotypes.

Materials

-

Cell Lines: MCF-7 (ER+) and MDA-MB-231 (Triple Negative).[1][3]

-

Assay Reagent: Resazurin (Alamar Blue) or MTT.[1]

-

Controls:

Step-by-Step Methodology

-

Seeding:

-

Harvest cells at 80% confluency.[1]

-

Seed 5,000 cells/well in 96-well black-walled plates (to minimize fluorescence crosstalk).

-

Incubate for 24 hours at 37°C, 5% CO2 for attachment.

-

-

Compound Dosing:

-

Incubation:

-

Readout (Resazurin):

-

Data Analysis:

Protocol B: Hepatotoxicity & Metabolic Stability (HepG2)[1]

Rationale: The triazole nitrogen lone pair often binds to the heme iron of CYP450 enzymes.[1] While this is the mechanism of action for antifungals, in oncology leads, it represents a toxicity risk (drug-drug interaction).[1] HepG2 cells express functional CYP enzymes, making them the ideal model.[1]

Experimental Setup

-

Readout: ATP Quantification (CellTiter-Glo) + CYP3A4 Activity (P450-Glo).

Methodology

-

Seeding: Seed HepG2 cells at 15,000 cells/well (high density mimics tissue architecture).

-

Treatment:

-

Dose with BMT-5-OL at 10 µM and 50 µM .[1]

-

Incubate for 24 hours .

-

-

Dual-Plex Assay:

-

Interpretation:

-

Type I Toxicity: Drop in Lum_ATP (General cytotoxicity).[1]

-

Type II Interaction: Drop in Lum_CYP without drop in Lum_ATP (Specific CYP inhibition).[1]

-

Target Profile: For a fragment, you want minimal Type I toxicity.[1] Type II inhibition suggests the molecule is binding heme, which is expected for triazoles.[1]

-

Mechanistic Pathway: Oxidative Stress Induction[1]

Halogenated triazoles often induce apoptosis via Reactive Oxygen Species (ROS) generation due to mitochondrial uncoupling.[1]

Figure 2: Hypothesized Mechanism of Action (MOA) for halogenated triazole toxicity.[1]

ROS Detection Protocol[1]

-

Probe: H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate).[1]

-

Procedure:

-

Treat MCF-7 cells with IC50 concentration of BMT-5-OL for 6 hours.[1]

-

Wash 2x with PBS.[1]

-

Load cells with 10 µM H2DCFDA in serum-free media for 30 min.[1]

-

Analysis: Flow Cytometry (FITC channel) or Fluorescence Microscopy.[1]

-

Expectation: A right-shift in fluorescence intensity indicates oxidative stress.[1]

-

Data Reporting Standards

When documenting results for BMT-5-OL, use the following table structure to ensure comparability with literature values for other triazole scaffolds.

| Cell Line | Assay Type | Parameter | Result (Example) | Interpretation |

| MCF-7 | Resazurin | IC50 (72h) | TBD µM | Antiproliferative Potency |

| HEK293 | Resazurin | IC50 (72h) | > 100 µM | Selectivity Index (SI) |

| HepG2 | P450-Glo | IC50 (CYP3A4) | ~10 µM | CYP Interaction Potential |

| MCF-7 | H2DCFDA | Fold Change | 2.5x | ROS Induction Mechanism |

References

-

Chemical Biology of 1,2,4-Triazoles: Zhou, C. H., & Wang, Y. (2012).[1] Recent researches on triazole compounds as medicinal drugs.[1][6][4] Current Medicinal Chemistry. [1]

-

Anticancer Potential of Triazole Derivatives: Karypidou, K., et al. (2024).[1][6] Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles... as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer.[1][3] MDPI Molecules. [1]

-

Triazole Scaffold in Drug Design: Maddila, S., et al. (2013).[1] Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential anticancer agents.[1][3][4] Journal of Chemical Sciences. [1]

-

Safety & Toxicity Data (Analogous Compounds): Fisher Scientific. Safety Data Sheet: 3-Bromo-1-propanol (Structural analog for bromine handling).[1] [1]

-

CYP450 Inhibition by Azoles: Zhang, J., et al. (2002).[1] The effect of azole antifungal agents on CYP450 activity.[1] Xenobiotica. [1]

Sources

- 1. chemscene.com [chemscene.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction [pharmacia.pensoft.net]

Application Note: Quantification of 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol

This guide details the analytical strategy for quantifying 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol , a compound that exists in dynamic equilibrium with its keto-tautomer, 3-bromo-1-methyl-1,2,4-triazol-5(4H)-one .[1]

Given the polar nature of the triazole ring and the acidity of the 5-hydroxy/one moiety, standard reverse-phase methods often yield poor retention or peak tailing.[1] This protocol prioritizes pH control and polar-embedded stationary phases to ensure robust quantification.[1]

Chemical Context & Tautomerism

Before analysis, the analyst must recognize the structural behavior of the analyte.[1]

-

Tautomeric Equilibrium: In solution, the compound oscillates between the hydroxy-form (triazol-5-ol) and the oxo-form (triazol-5-one).[1]

-

Analytical Implication: Analytical conditions (specifically pH) must force the molecule into a single predominant state to prevent peak splitting.[1] Acidic conditions favor the protonated neutral form, stabilizing the retention time.[1]

| Feature | Description |

| Chemical Name | 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol |

| Target Moiety | Halogenated Triazole |

| pKa (Estimated) | ~6.5 (Acidic proton on N4/O) |

| UV Cutoff | Low UV (likely 210–240 nm) |

| Solubility | Soluble in Methanol, Acetonitrile, DMSO; sparingly soluble in non-polar solvents.[1] |

Method Selection Strategy

The choice of method depends on the required sensitivity (Limit of Quantitation - LOQ).

Figure 1: Decision tree for selecting the appropriate quantification protocol.

Protocol A: HPLC-UV (Standard Quantification)

Best for: Purity assay, reaction monitoring, and stability testing.[1]

Chromatographic Conditions

The use of a Polar-Embedded C18 column is critical.[1] Standard C18 columns may suffer from "phase collapse" in highly aqueous mobile phases required to retain this polar molecule.[1]

-

Column: Waters XBridge Shield RP18 or Phenomenex Synergi Hydro-RP (4.6 x 150 mm, 3.5 µm).[1]

-

Why? The embedded polar group interacts with the triazole ring, improving retention and peak shape compared to standard alkyl chains.[1]

-

-

Mobile Phase A: 10 mM Ammonium Formate buffer, adjusted to pH 3.0 with Formic Acid.

-

Why? Low pH suppresses ionization of the triazolone moiety (keeping it neutral), preventing peak tailing.[1]

-

-

Mobile Phase B: Acetonitrile (HPLC Grade).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temp: 30°C.

-

Detection: UV at 220 nm (Primary) and 254 nm (Secondary).[1]

-

Note: Triazoles have weak absorbance. 220 nm provides higher sensitivity but more baseline noise; 254 nm is more specific but less sensitive.[1]

-

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Equilibrate |

| 2.0 | 95 | 5 | Isocratic Hold (Retain polar analyte) |

| 10.0 | 40 | 60 | Linear Gradient |

| 12.0 | 5 | 95 | Wash |

| 12.1 | 95 | 5 | Re-equilibrate |

| 17.0 | 95 | 5 | End |

Sample Preparation

-

Stock Solution: Dissolve 10 mg of standard in 10 mL Methanol (1 mg/mL). Sonicate for 5 mins.

-

Diluent: Water/Acetonitrile (90:10 v/v).

-

Working Standard: Dilute Stock to 0.1 mg/mL using the Diluent.

-

Critical: Using a highly aqueous diluent prevents "solvent effect" (peak distortion) at the beginning of the run.[1]

-

Protocol B: LC-MS/MS (Trace Analysis)

Best for: Quantifying this compound as a potential genotoxic impurity (PGI) in drug substances.

Mass Spectrometry Parameters

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

-

MRM Transitions (Indicative - Must Optimize):

LC Conditions (UHPLC)

-

Column: Agilent ZORBAX RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Flow Rate: 0.4 mL/min.[1]

-

Gradient: Steep gradient (5% B to 95% B in 3 minutes) to elute the polar analyte quickly while separating it from the bulk API matrix.

Method Validation (Self-Validating System)

To ensure trustworthiness, the method must pass these system suitability criteria before every run.

System Suitability Testing (SST)

Run 5 replicate injections of the Working Standard (0.1 mg/mL).

-

RSD of Peak Area: ≤ 2.0% (HPLC) or ≤ 5.0% (LC-MS).

-

Tailing Factor (T): 0.8 ≤ T ≤ 1.5.[1]

-

Failure Mode: If T > 1.5, the pH of Mobile Phase A is likely too high.[1] Lower pH to 2.5.

-

-

Theoretical Plates (N): > 5,000.[1]

Linearity & Range

Prepare standards at 50%, 80%, 100%, 120%, and 150% of target concentration.

-

Acceptance: Correlation coefficient (R²) ≥ 0.999.

Specificity (For Impurity Analysis)

Inject the sample solvent (blank) and the API matrix without the impurity.[1]

-

Requirement: No interfering peaks at the retention time of 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol.[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Split Peak | Tautomeric interconversion during separation.[1] | Lower Mobile Phase pH to < 3.0 to stabilize the neutral form.[1] Increase column temp to 40°C. |

| Early Elution (Rt < 2 min) | Sample solvent too strong (too much MeOH). | Dissolve sample in 100% Water or 95:5 Water:ACN.[1] Use a column with higher carbon load.[1] |

| Baseline Drift at 220 nm | Formic acid absorbance.[1] | Switch to Phosphoric Acid (0.1%) if using HPLC-UV (Non-MS compatible). |

References

-

PubChem. Compound Summary: 3-Bromo-1-methyl-1H-1,2,4-triazole (Analog).[1][3] National Library of Medicine.[1] Available at: [Link]

-

Shukla, S. et al. Strategies for the Separation of Polar Chemical Compounds.[1] Journal of Chromatography A, 2019.[1] (General reference for polar-embedded column selection).

-

European Pharmacopoeia (Ph.[1] Eur.) 2.2.46 Chromatographic Separation Techniques. (Standard guidance for System Suitability limits).

Sources

- 1. 3-Bromo-1-methyl-1H-1,2,4-triazole - CAS:56616-91-2 - Sunway Pharm Ltd [3wpharm.com]

- 2. Synthesis, crystal structure and Hirshfeld surface analysis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Bromo-1-(hydroxymethyl)-1H-1,2,4-triazol-5-ol | C3H4BrN3O2 | CID 136326096 - PubChem [pubchem.ncbi.nlm.nih.gov]

Precision Synthesis of 1,2,3-Triazoles: A Comparative Guide to CuAAC and RuAAC Methodologies

Introduction: Beyond "Mix and Stir"

The Huisgen 1,3-dipolar cycloaddition was once a high-temperature, non-selective reaction yielding mixtures of 1,4- and 1,5-triazoles.[1][2][3] The discovery of metal-catalyzed variants—specifically Copper-Catalyzed (CuAAC) and Ruthenium-Catalyzed (RuAAC)—transformed this chemistry into a tool of unprecedented precision.[2]

However, treating these reactions as generic "click" procedures often leads to suboptimal yields, catalyst poisoning, or biological toxicity.[1][2] This guide provides a rigorous technical framework for selecting the correct catalytic system, optimizing ligand environments, and ensuring the safety of organic azide handling.[1][2]

Strategic Decision Matrix

Before initiating synthesis, use the following logic flow to determine the optimal catalytic system.

Figure 1: Decision matrix for selecting catalytic systems based on regiochemistry and substrate constraints.

The Copper-Catalyzed System (CuAAC)[2][3][4][5]

Core Utility: Selective formation of 1,4-disubstituted 1,2,3-triazoles .[1][4] Mechanism: The reaction proceeds via a stepwise mechanism involving a copper(I) acetylide intermediate, not a concerted concerted cycloaddition.[1][2]

Mechanistic Insight

Recent kinetic studies confirm that the active catalytic species is a dicopper complex.[2] The second copper atom assists in the formation of the metallacycle, lowering the activation energy significantly.[2]

Figure 2: Simplified catalytic cycle of CuAAC. The formation of the metallacycle (Step 3) is generally rate-determining.[2]

Ligand Selection: The Critical Variable

Naked copper(I) is unstable and prone to oxidation or disproportionation.[2] Ligands are mandatory to stabilize Cu(I) and accelerate the reaction.[2]

| Ligand | Solubility | Reaction Rate | Application Context |

| TBTA | Organic (DMSO/THF) | Moderate | Standard organic synthesis; poorly soluble in water. |

| THPTA | Water | Fast | Bioconjugation; protects proteins from oxidative damage.[2] |

| BTTAA | Water | Very Fast | Live-cell labeling; superior kinetics allow lower Cu loading.[2][5][6] |

Standard CuAAC Protocol (Organic/Aqueous Mix)

Use this for small molecule synthesis in mixed solvents (e.g., tBuOH/Water).[1]

Reagents:

-

Alkyne (1.0 equiv)

-

Azide (1.1 equiv)

-

Sodium Ascorbate (10–20 mol%)

-

Ligand (TBTA) (1–5 mol%)

Procedure:

-

Preparation: Dissolve Alkyne and Azide in t-BuOH/Water (1:1). If substrates are insoluble, use DMSO/Water.[1][6]

-

Catalyst Premix: In a separate vial, mix CuSO₄ and TBTA (1:1 molar ratio) in a minimal amount of DMSO/Water. Note: Premixing ensures the active complex forms before exposure to potential chelators.[2]

-

Initiation: Add the Catalyst Premix to the reaction vessel.

-

Reduction: Add freshly prepared aqueous Sodium Ascorbate. The solution should turn from light blue (Cu(II)) to colorless or light yellow (Cu(I)).[2]

-

Reaction: Stir at RT for 4–16 hours. Monitor by TLC or LCMS.

-

Workup: Dilute with water. If the product precipitates, filter.[1] If not, extract with EtOAc.[1]

Troubleshooting:

-

Reaction Stalls: Add more ascorbate. Oxygen ingress oxidizes Cu(I) to inactive Cu(II).

-

Blue Solution: Indicates oxidation.[2][3][8] Purge headspace with N₂.

The Ruthenium-Catalyzed System (RuAAC)[2][3]

Core Utility: Selective formation of 1,5-disubstituted 1,2,3-triazoles .[1][2][4] Key Distinction: Unlike CuAAC, RuAAC tolerates internal alkynes , allowing the synthesis of fully substituted triazoles (4,5-disubstituted).[1][2]

Catalytic Strategy

RuAAC is driven by oxidative coupling of the alkyne and azide on the metal center.[2] The steric demand of the Cp* (pentamethylcyclopentadienyl) ligand directs the regioselectivity to the 1,5-position.[2]

Preferred Catalysts:

RuAAC Protocol (Anhydrous)

RuAAC is more sensitive to solvents than CuAAC and generally requires heating.

Reagents:

-

Alkyne (1.0 equiv)

-

Azide (1.1 equiv)

-

Cp*RuCl(PPh₃)₂ (2–5 mol%)

-

Solvent: Dioxane, THF, or Toluene (Anhydrous)[1]

Procedure:

-

Setup: Flame-dry a reaction vial and purge with N₂/Ar.

-

Dissolution: Add Alkyne, Azide, and Solvent.

-

Catalyst Addition: Add the Ruthenium catalyst as a solid or stock solution.[2]

-

Reaction: Heat to 60–80°C . Note: Room temperature reactions are possible with activated alkynes but heating is standard.

-

Monitoring: Reaction times vary (2–24 hours).

-

Workup: Solvent evaporation followed by flash chromatography.

Post-Reaction Processing: Copper Removal[5][10][11][12]

For biological assays or drug screening, residual copper is cytotoxic and interferes with assays.[1][2] Simple extraction is often insufficient.[2]

Protocol A: Chelation Wash (Robust)

-

After reaction completion, dilute the organic phase with EtOAc.[1]

-

Wash 3x with 0.1 M EDTA (pH 7.4) or ammonium chloride (sat.[2] aq).

-

Wash 1x with Brine.

Protocol B: Scavenging Resins (High Purity)

-

Add CupriSorb™ or a thiol-functionalized silica resin to the crude reaction mixture.[2]

-

Stir for 2 hours.

-

Filter the resin.[2][9] This method typically reduces Cu levels to <5 ppm.[2]

Safety: Handling Organic Azides

Organic azides are potentially explosive.[10][11][12] Adherence to the "Rule of Six" and C/N Ratio is mandatory.[2]

Stability Rules

-

C/N Ratio:

[2][10][11][13] -

Rule of Six: Six carbons per energetic functional group (azide) provides sufficient dilution.[2][10]

Operational Hazards

-

Halogenated Solvents: NEVER use Dichloromethane (DCM) or Chloroform with Sodium Azide.[2][10] This forms Diazidomethane or Triazidomethane , which are extremely volatile and explosive.[1][2]

-

Metal Spatulas: Avoid metal contact with neat azides; use Teflon or plastic.[2]

-

Isolation: Do not distill organic azides. Purify via column chromatography only if the molecule satisfies the stability rules.

References

-

Rostovtsev, V. V., et al. (2002).[1][2] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

-

Tornøe, C. W., et al. (2002).[1][2] Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides.[1] The Journal of Organic Chemistry. Link

-

Chan, T. R., et al. (2004).[1][2] Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters. Link

-

Boren, B. C., et al. (2008).[1][2][4] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society.[2] Link

-

Besanceney-Webler, C., et al. (2011).[1][2] Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie. Link

-

Worrell, B. T., et al. (2013).[1][2] Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions.[2] Science. Link

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 2. research.chalmers.se [research.chalmers.se]

- 3. Click chemistry - Wikipedia [en.wikipedia.org]

- 4. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 5. vectorlabs.com [vectorlabs.com]

- 6. BTTAA - Click Chemistry Auxiliary Reagents - 产品展示 - ClickChemistryTools官方授权总代理|靶点科技(北京)有限公司 [clickchemistrytools.com.cn]

- 7. broadpharm.com [broadpharm.com]

- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. safety.fsu.edu [safety.fsu.edu]

- 11. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. uvic.ca [uvic.ca]

how to improve the yield of 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol synthesis

Executive Summary

The synthesis of 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol (also referred to as 3-bromo-1-methyl-1,2,4-triazol-5(4H)-one ) is a critical step in generating scaffolds for bioactive compounds.[1] Users frequently report low yields (<50%) due to competitive N-bromination, tautomeric instability, or inefficient diazotization during Sandmeyer protocols.

This guide provides a troubleshooting framework and an optimized Direct Bromination Protocol that typically outperforms the Sandmeyer route for this specific substrate, aiming for yields exceeding 80% .

Module 1: Reaction Optimization & Mechanism

The Core Problem: Route Selection

Two primary pathways exist for this synthesis. Selecting the wrong pathway for your available starting material is the most common cause of poor yield.

| Feature | Route A: Sandmeyer Reaction | Route B: Direct Bromination (Recommended) |

| Starting Material | 3-amino-1-methyl-1,2,4-triazol-5-ol | 1-methyl-1,2,4-triazol-5-ol (Triazolone) |

| Reagents | ||

| Typical Yield | 40–55% | 75–85% |

| Key Issues | Diazo instability, copper waste disposal | Handling free bromine, exotherm control |

Recommendation: Unless you are restricted to the amino-precursor, switch to Route B (Direct Bromination) . The 5-oxo/hydroxy group is strongly electron-donating, activating the C3 position for electrophilic aromatic substitution, making direct bromination highly efficient without the complexity of diazonium chemistry.

Visualizing the Pathway

The following diagram illustrates the optimized Direct Bromination pathway and the critical tautomeric equilibrium that dictates reactivity.

Caption: Mechanistic flow for the direct bromination of 1-methyl-1,2,4-triazol-5-ol. Note that N-bromination is a kinetic trap that can be reversed by heating.

Module 2: Optimized Protocol (Direct Bromination)

Objective: Maximize regioselectivity at C3 and minimize poly-brominated impurities.

Reagents & Stoichiometry

-

Substrate: 1-methyl-1,2,4-triazol-5-ol (1.0 equiv)

-

Brominating Agent: Elemental Bromine (

) (1.05 – 1.1 equiv)-

Alternative: N-Bromosuccinimide (NBS) can be used but often requires radical initiators or higher temps, leading to lower purity.

is preferred for "clean" electrophilic substitution.

-

-

Solvent: Glacial Acetic Acid (AcOH) or Water/AcOH (3:1).

-

Why: AcOH promotes the formation of the reactive electrophilic bromine species while stabilizing the triazolone tautomer.

-

Step-by-Step Procedure

-

Dissolution: Dissolve 1-methyl-1,2,4-triazol-5-ol in Glacial Acetic Acid (5 mL per gram of substrate). Ensure complete dissolution; mild heating (40°C) may be required.

-

Addition: Cool the solution to 15–20°C . Add Bromine (

) dropwise over 30 minutes.-

Critical Control Point: Do not allow the temperature to exceed 30°C during addition to prevent volatilization of

and uncontrolled exotherms.

-

-

Reaction: After addition, heat the mixture to 60–70°C for 2–4 hours.

-

Mechanism Check: Initial addition forms N-bromo intermediates. Heating drives the rearrangement/migration of bromine to the thermodynamically stable C3 carbon position.

-

-

Monitoring: Monitor by TLC (Ethyl Acetate/Methanol 9:1) or HPLC. Look for the disappearance of the starting material peak.

-

Quenching: Cool to room temperature. Pour the mixture into ice-cold water (10 volumes).

-

Isolation:

-

The product often precipitates as a white/off-white solid. Filter and wash with cold water.

-

If no precipitate: Extract with Ethyl Acetate (

), dry over

-

-

Purification: Recrystallize from Ethanol or Water/Ethanol if necessary.

Module 3: Troubleshooting & FAQs

Q1: My yield is low (<40%) using the Sandmeyer reaction. Why?

A: The Sandmeyer reaction (using 3-amino-1-methyl-1,2,4-triazol-5-ol) suffers from two main failure modes:

-

Diazonium Instability: The diazonium intermediate of aminotriazoles is notoriously unstable and can hydrolyze back to the hydroxy compound (removing the amino group without replacing it with bromine) or decompose violently.

-

Copper Chelation: Triazoles are excellent ligands for copper. The copper catalyst (

) often chelates to the product or starting material, stalling the catalytic cycle.

-

Fix: If you must use this route, increase the acid concentration (

) to keep the triazole protonated (preventing chelation) and keep the diazotization temperature strictly below 5°C.

Q2: I see a yellow/orange impurity that persists after workup.

A: This is likely residual elemental bromine or poly-brominated species.

-

Fix: Wash your organic layer (or solid filter cake) with a 10% aqueous solution of Sodium Thiosulfate (

) or Sodium Bisulfite. This reduces the colored

Q3: The reaction stalls with 20% starting material remaining.

A: This indicates the formation of

-

Fix: Add a buffering agent like Sodium Acetate (1.0 equiv) to the reaction mixture at the start. This scavenges the strong acid (

) generated during substitution, maintaining the reactivity of the triazole ring.

Q4: Is the product 3-bromo or 5-bromo?

A: Nomenclature depends on numbering. If the methyl is at N1 and the oxygen is at C5, the only open carbon is C3.

-

Verification: Run a 1H-NMR.[2] The starting material has a C-H proton signal around

7.5–8.0 ppm. The product should show no aromatic C-H protons , only the N-methyl singlet (

References

-

Synthesis of 3-bromo-1-methyl-5-cyclohexyl-1,2,4-triazole via Sandmeyer Reaction.

- Source: MDPI (Molecules/C

- Context: Describes the Sandmeyer protocol for aminotriazoles with moderate yields (47%), serving as a baseline for comparison.

-

Bromination of 1-substituted-5-methyl-1,2,3-triazol-4-yl deriv

- Source: National Institutes of Health (PMC) / Acta Crystallographica

- in Acetic Acid for high-yield bromination (83%)

-

Preparation of 3-nitro-1,2,4-triazol-5-one (NTO) Precursors.

- Source: Google P

- Context: Provides industrial conditions for handling 1,2,4-triazol-5-ones, demonstrating their stability in acidic media during functionaliz

-

Crystal structure of 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one.

- Source: ResearchG

- Context: Confirms the structural stability of the 3-bromo-1-methyl-triazolone core and its form

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Bromine and Triazole derivatives before handling. Bromine is highly corrosive and toxic; use a fume hood.

Sources

Technical Support Center: Purification of Brominated Triazoles

Welcome to the Advanced Purification Support Hub. Topic: Overcoming Purification Challenges of Brominated Triazoles Ticket ID: #BR-TRZ-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Brominated triazoles present a unique "double-edged" challenge in purification. You are dealing with a nitrogen-rich heterocycle that acts as a potent ligand for transition metals (specifically Copper from CuAAC), combined with a heavy halogen that alters solubility and introduces stability risks on acidic stationary phases.